3-ethyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Overview
Description
The compound is a complex organic molecule that includes several functional groups and structural features, such as a chromene ring, a triazaspiro ring, and various carbonyl groups . These features suggest that it might have interesting chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of a compound like this can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The compound’s chemical reactivity would likely be influenced by its functional groups and structural features. For instance, the carbonyl groups could potentially undergo various addition or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of polar functional groups can affect the compound’s solubility in different solvents .Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include investigating its reactivity under different conditions, studying its interactions with various biological targets, or exploring its potential uses in fields like medicine or materials science .
Properties
IUPAC Name |
3-ethyl-8-(2-oxochromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-2-22-17(25)19(20-18(22)26)7-9-21(10-8-19)15(23)13-11-12-5-3-4-6-14(12)27-16(13)24/h3-6,11H,2,7-10H2,1H3,(H,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASLGUNPROVLHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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